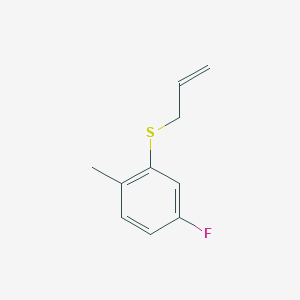

1-Allylsulfanyl-3-fluoro-6-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methyl-2-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHNLODAKNOLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for Academic Investigation of 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

The scientific curiosity surrounding 1-Allylsulfanyl-3-fluoro-6-methylbenzene stems from a combination of its structural complexity, the theoretical questions posed by its electronic makeup, and its latent potential as a building block in the synthesis of more elaborate chemical structures.

The structure of this compound is characterized by a benzene (B151609) ring substituted with three distinct functional groups: an allyl sulfide (B99878) (–S–CH₂CH=CH₂), a fluorine atom (–F), and a methyl group (–CH₃). This specific arrangement presents a unique set of challenges and opportunities from a synthetic standpoint. The ortho-positioning of the methyl group relative to the allyl sulfide, and the meta-positioning of the fluorine atom, creates a sterically hindered and electronically nuanced environment.

The synthesis of this trifunctionalized aromatic compound would require a carefully orchestrated sequence of reactions to ensure correct regioselectivity. The introduction of the allyl sulfide group, for instance, could be achieved through the nucleophilic substitution of a corresponding thiophenol with allyl bromide. However, the precursor thiophenol, 2-fluoro-5-methylthiophenol, is not a common starting material and its synthesis would be a multi-step process in itself. The directing effects of the existing methyl and fluoro groups on the aromatic ring would need to be carefully considered in any electrophilic or nucleophilic aromatic substitution strategies.

The electronic properties of this compound are of significant theoretical interest. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. In contrast, the methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. The allyl sulfide group presents a more complex electronic influence, capable of both a weak electron-withdrawing inductive effect and a potential electron-donating resonance effect (+R) through the lone pairs on the sulfur atom.

This intricate interplay of electronic effects results in a non-uniform distribution of electron density within the aromatic ring. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in mapping the molecular electrostatic potential and identifying the most electron-rich and electron-poor regions. Such studies could predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, the allyl group itself contains a reactive π-bond, offering a site for electrophilic addition, radical reactions, or transition-metal catalyzed transformations, independent of the aromatic ring's reactivity.

The multifunctionality of this compound makes it a potentially valuable intermediate in organic synthesis. Each of the three key functional groups—the allyl moiety, the sulfide linkage, and the fluorinated aromatic ring—can be selectively manipulated to build more complex molecular architectures.

The terminal double bond of the allyl group is a versatile handle for a wide array of chemical transformations. It can undergo oxidation to form an epoxide or a diol, be cleaved to yield an aldehyde, or participate in metathesis reactions to form new carbon-carbon bonds. The sulfide linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which would dramatically alter the electronic properties of the molecule and open up new avenues for reactivity, such as its use in nih.gov-sigmatropic rearrangements. The fluorine atom, while generally unreactive, can influence the acidity of adjacent protons and can be a key feature in the design of bioactive molecules, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Synthetic Methodologies for 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule, 1-allylsulfanyl-3-fluoro-6-methylbenzene, primarily involves the disconnection of the C(aryl)-S bond, which is a common and effective strategy in the synthesis of aryl sulfides.

Analysis of C(aryl)-S Bond Formation Strategies

The key disconnection in the retrosynthesis of this compound is the C(aryl)-S bond. This leads to two primary synthons: a 2-fluoro-5-methylphenyl mercaptan (or its equivalent) and an allyl electrophile, or a halogenated 2-fluoro-5-methylbenzene and an allyl thiol nucleophile. The formation of this bond can be approached through several established methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The choice of strategy is often dictated by the availability and reactivity of the precursors.

Introduction of the Allyl Moiety via Thiolation Routes

A highly plausible route involves the S-alkylation of a pre-formed 2-fluoro-5-methylbenzenethiol (B2630603) with an allyl halide, such as allyl bromide. wikipedia.orgjmaterenvironsci.com This is a classic and widely used method for the formation of thioethers. The reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic allyl halide. wikipedia.orgjmaterenvironsci.com

Alternatively, the allyl group can be introduced using allyl alcohols as substrates in the presence of a suitable catalyst, such as a ruthenium complex. nih.gov This method offers a greener alternative to the use of allyl halides.

Management of Fluorine and Methyl Group Positioning in Aromatic Precursors

The correct positioning of the fluorine and methyl groups on the aromatic ring is crucial and must be established in the precursor. A common starting material for the synthesis of the key intermediate, 2-fluoro-5-methylbenzenethiol, is 2-fluoro-5-methylaniline (B1296174). sigmaaldrich.comchemimpex.comcphi-online.com This aniline (B41778) can be synthesized from commercially available precursors such as 4-fluoro-2-nitrotoluene (B1294404) by reduction of the nitro group, or from 4-fluoro-1-methyl-2-nitrobenzene. chemicalbook.com The synthesis of 2-fluoro-5-nitrotoluene (B1294961) itself can be achieved by the nitration of 3-fluorotoluene. prepchem.com

The conversion of 2-fluoro-5-methylaniline to 2-fluoro-5-methylbenzenethiol can be achieved through a Sandmeyer-type reaction. This involves the diazotization of the aniline with a nitrite (B80452) source in an acidic medium, followed by reaction with a sulfur-containing reagent, such as potassium ethyl xanthate, which upon hydrolysis yields the desired thiol. google.com

Established Synthetic Routes and Pathways

Based on the retrosynthetic analysis, the most direct and established pathway for the synthesis of this compound is the S-allylation of 2-fluoro-5-methylbenzenethiol. An alternative, though potentially more challenging route, is the nucleophilic aromatic substitution on a suitable halogenated precursor.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of C(aryl)-S bonds, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov In the case of this compound, the fluorine atom itself can act as a leaving group, particularly if there are other activating groups on the ring. However, a more common approach involves the displacement of a better leaving group, such as a halide (Cl, Br, I), by a sulfur nucleophile.

This approach would involve the reaction of a 1-halo-3-fluoro-6-methylbenzene (where halo = Cl, Br, or I) with an allyl thiol nucleophile, such as allyl mercaptan, in the presence of a base. The success of this reaction is highly dependent on the nature of the halogen and the reaction conditions. The order of reactivity for the leaving group in SNAr reactions is typically F > Cl > Br > I. Therefore, a 1,3-difluoro-6-methylbenzene precursor could potentially undergo selective substitution at the 1-position. However, controlling the regioselectivity could be challenging.

A more practical approach would be to use a precursor with a more labile leaving group, such as a nitro group, ortho or para to the site of substitution, to activate the ring for nucleophilic attack. However, given the substitution pattern of the target molecule, direct SNAr on a simple halogenated precursor without strong activation is less likely to be efficient.

Mechanistic Investigations of SNAr Pathway Selectivity

The Nucleophilic Aromatic Substitution (SNAr) pathway towards this compound would typically involve the reaction of a suitably activated aromatic precursor, such as 1,3-difluoro-6-methylbenzene or a derivative with a better leaving group, with an allyl thiol nucleophile. The regioselectivity of this reaction is a critical consideration. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack. The position of the incoming allylthiolate is directed by the combined electronic effects of the existing substituents.

In a hypothetical SNAr reaction using 1,3-difluoro-2-methylbenzene as a starting material, the incoming allylthiolate would preferentially substitute one of the fluorine atoms. The selectivity (attack at C1 vs. C3) would be influenced by the steric hindrance imposed by the methyl group and the electronic stabilization of the Meisenheimer intermediate. The methyl group's electron-donating nature can destabilize the negative charge in the intermediate, influencing the preferred site of attack.

| Precursor | Nucleophile | Key Factors Influencing Selectivity |

| 1,3-Difluoro-2-methylbenzene | Allyl mercaptan + Base | Steric hindrance from the methyl group, Electronic stabilization of the Meisenheimer complex |

| 1-Fluoro-3-nitro-6-methylbenzene | Allyl mercaptan + Base | Strong directing effect of the nitro group, Activation of the position para to the nitro group |

Transition Metal-Catalyzed C-S Cross-Coupling Reactions

Transition metal-catalyzed reactions represent a powerful and versatile approach for the formation of carbon-sulfur bonds.

The Buchwald-Hartwig amination has been extended to C-S bond formation, providing a reliable route to aryl thioethers. wikipedia.org In the context of synthesizing this compound, this would involve the palladium-catalyzed coupling of an aryl halide or triflate, such as 1-bromo-3-fluoro-6-methylbenzene, with allyl mercaptan. organic-chemistry.org The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orgorganic-chemistry.org

Ullmann-type couplings, which traditionally use copper catalysts, can also be employed for the synthesis of aryl thioethers. organic-chemistry.orgmdpi.com These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous in certain situations. organic-chemistry.org Modern variations of the Ullmann reaction may utilize ligands to improve solubility and catalyst efficiency. mdpi.com

| Coupling Reaction | Aryl Halide/Triflate | Thiol Source | Typical Catalyst System |

| Buchwald-Hartwig | 1-Bromo-3-fluoro-6-methylbenzene | Allyl mercaptan | Pd(OAc)2 / Xantphos |

| Ullmann-type | 1-Iodo-3-fluoro-6-methylbenzene | Allyl mercaptan | CuI / Phenanthroline |

Copper and nickel catalysts offer cost-effective alternatives to palladium for C-S cross-coupling reactions. researchgate.net Copper-catalyzed thiolation, in the vein of the Ullmann reaction, can be performed with aryl iodides or bromides in the presence of a copper(I) salt and often a ligand. organic-chemistry.orgresearchgate.net Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have also proven effective for the formation of aryl thioethers from aryl halides and thiols. These systems can sometimes offer different reactivity and substrate scope compared to palladium.

| Catalyst System | Advantages | Potential Challenges |

| Copper-based | Lower cost, Readily available | Often requires higher reaction temperatures, Ligand may be necessary |

| Nickel-based | Cost-effective, Can couple aryl chlorides | Air and moisture sensitivity of some catalysts |

Radical-Mediated Thiyl-Radical Addition Strategies

A radical-based approach offers a mechanistically distinct pathway. The generation of a thiyl radical (RS•) from allyl mercaptan can be initiated by photolysis, thermolysis, or a radical initiator. nih.gov This highly reactive species can then add to a suitable aromatic precursor. For the synthesis of this compound, a potential strategy would involve the generation of an aryl radical on the 3-fluoro-6-methylphenyl moiety, which could then be trapped by allyl mercaptan or an equivalent sulfur source. However, a more common approach involves the addition of a thiyl radical to an unsaturated system. nih.gov

Directed Ortho-Metalation (DoM) Coupled with Electrophilic Sulfur Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgharvard.edu In this approach, a directing group on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. harvard.edu The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, the fluorine atom itself can act as a directing group, albeit a relatively weak one. harvard.eduresearchgate.net A stronger directing group, if present, would dominate the regioselectivity. Assuming a precursor such as 1-fluoro-4-methylbenzene, deprotonation would be directed to the position ortho to the fluorine. Subsequent trapping of the resulting organolithium intermediate with an electrophilic sulfur source, such as allyl disulfide or a related reagent, would yield the desired product. The choice of base and reaction conditions is critical to the success of DoM. uwindsor.caresearchgate.net

| Directing Group | Base | Electrophilic Sulfur Source |

| Fluorine | n-BuLi / TMEDA | Allyl disulfide |

| Carboxamide | s-BuLi | Allyl sulfenyl chloride |

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and catalyst/ligand system.

For transition metal-catalyzed reactions, a systematic screening of ligands and palladium precursors is often necessary to identify the optimal catalytic system. nih.gov The choice of base is also critical, as it can influence the rate of both the desired catalytic cycle and potential side reactions. nih.gov

In DoM strategies, the choice of organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly impact the efficiency of the metalation step. baranlab.org Reaction temperature must be carefully controlled to prevent decomposition of the organolithium intermediate and unwanted side reactions.

| Parameter | Buchwald-Hartwig Coupling | Directed Ortho-Metalation |

| Solvent | Toluene, Dioxane | Tetrahydrofuran (THF), Diethyl ether |

| Base | K3PO4, Cs2CO3 | n-BuLi, s-BuLi |

| Temperature | 80-110 °C | -78 °C to room temperature |

| Catalyst/Ligand | Pd(OAc)2 / BINAP | Not applicable |

| Key Considerations | Exclusion of air and moisture | Anhydrous conditions, Inert atmosphere |

Detailed Remain Elusive in Publicly Available Research

While general methods for the synthesis of aryl allyl sulfides are well-established in organic chemistry, applying these general principles to the specific structural features of this compound without experimental data would be speculative. The unique electronic and steric effects of the fluorine and methyl substituents on the benzene (B151609) ring would significantly influence reaction conditions and outcomes.

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific reaction kinetics, thermodynamics, and catalytic processes that would enable the efficient and selective synthesis of this compound. Without such dedicated studies, any discussion on its synthetic methodologies would lack the required scientific accuracy and detail.

Theoretical and Computational Studies of 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

Electronic Structure and Molecular Geometry Investigations

The electronic structure and molecular geometry of 1-Allylsulfanyl-3-fluoro-6-methylbenzene can be extensively investigated using a variety of computational chemistry methods. These studies provide deep insights into the molecule's reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. A typical DFT analysis would involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

Illustrative Data for Frontier Molecular Orbitals

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). youtube.com

In the case of this compound, the MEP map would be expected to show a region of high electron density (red) around the fluorine atom due to its high electronegativity, and also around the sulfur atom of the allylsulfanyl group. The hydrogen atoms of the methyl group and the allyl group would likely exhibit a positive potential (blue). The aromatic ring itself would present a complex landscape of electron density, influenced by the competing electron-donating effects of the allylsulfanyl and methyl groups and the electron-withdrawing effect of the fluorine atom.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be significant.

Møller-Plesset Perturbation Theory (MP) is a post-Hartree-Fock method that incorporates electron correlation effects. wikipedia.orgru.nl MP2, the second-order correction, is a commonly used level of theory that often improves upon DFT and HF results for non-covalent interactions and reaction barriers. smu.edu For a molecule like this compound, an MP2 calculation would provide a more refined understanding of its electronic structure and geometry by accounting for the dynamic interactions between electrons. nih.govarxiv.org

Conformational Analysis and Potential Energy Surfaces

Rotational Barriers of the Allylsulfanyl Group Relative to the Aromatic Ring

The rotation of the allylsulfanyl group around the C(aryl)-S bond is a key conformational freedom. This rotation is, however, hindered by steric and electronic effects. The presence of the ortho-methyl group would create a significant steric clash with the allyl group, influencing the preferred dihedral angle.

A potential energy surface (PES) scan can be performed computationally to map the energy of the molecule as a function of the dihedral angle of the C(aryl)-C(aryl)-S-C(allyl) bond. This would reveal the lowest energy (most stable) conformations and the energy barriers for rotation between them. It is expected that the most stable conformer would have the allyl group oriented away from the bulky methyl group to minimize steric hindrance. The electronic interactions between the sulfur lone pairs and the π-system of the benzene (B151609) ring would also play a role in determining the rotational profile.

Illustrative Rotational Energy Barriers

| Conformation | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~90° | 0.0 |

| Rotational Barrier 1 | ~0° | 4.5 |

| Local Minimum | ~180° | 2.1 |

Intermolecular Interactions and Aggregation Tendencies (Theoretical Models)

Theoretical models suggest that the intermolecular interactions and aggregation tendencies of this compound are governed by a combination of forces. The primary interactions predicted by computational analysis include:

π-Interactions: The molecule contains two key regions capable of participating in π-interactions. The aromatic benzene ring can engage in π-π stacking, where two rings align face-to-face or in an offset manner. Additionally, C-H···π interactions, involving the methyl and allyl groups interacting with the electron cloud of the benzene ring of a neighboring molecule, are also predicted to play a role in stabilizing molecular aggregates.

Computational models, such as those based on Density Functional Theory (DFT) with dispersion corrections, would be employed to quantify the energy of these interactions and predict the most stable dimeric and larger aggregate structures.

Prediction of Spectroscopic Parameters (Computational)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can guide experimental characterization.

Vibrational frequency calculations, typically performed using DFT methods (e.g., B3LYP functional with a 6-311G(d,p) basis set), can predict the positions of key absorption bands in the Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed experimental peaks. The predicted frequencies for major functional groups in this compound are hypothetically tabulated below. It is standard practice for calculated frequencies to be scaled by an empirical factor (typically ~0.96-0.98) to better match experimental data.

Interactive Table: Calculated Vibrational Frequencies

| Functional Group/Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Spectral Region |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Alkene =C-H Stretch (Allyl) | 3080 - 3020 | IR, Raman |

| Aliphatic C-H Stretch (Methyl/Allyl) | 2980 - 2870 | IR, Raman |

| C=C Stretch (Allyl) | 1650 - 1630 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1050 | Strong in IR |

| C-S Stretch | 750 - 600 | IR, Raman |

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard (e.g., Tetramethylsilane for ¹H and ¹³C).

¹H NMR: Predictions would differentiate between protons in the aromatic, allyl, and methyl environments. The aromatic protons would appear as complex multiplets, with their specific shifts influenced by the fluorine, sulfur, and methyl substituents. The allyl group would show characteristic signals for the vinylic and methylene (B1212753) protons.

¹³C NMR: Calculations would predict distinct signals for each unique carbon atom, including the aromatic carbons (with the C-F and C-S carbons showing significant shifts), the alkene carbons of the allyl group, the methylene carbon of the allyl group, and the methyl carbon.

¹⁹F NMR: A single resonance would be predicted for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, and computational models can predict this value with reasonable accuracy. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can be calculated to aid in definitive signal assignment.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm)

| Nucleus | Structural Moiety | Predicted Chemical Shift Range (ppm) |

| ¹H | Aromatic (Ar-H) | 7.20 - 6.80 |

| ¹H | Allyl (=CH-) | 5.90 - 5.70 |

| ¹H | Allyl (=CH₂) | 5.20 - 5.00 |

| ¹H | Allyl (-S-CH₂-) | 3.50 - 3.30 |

| ¹H | Methyl (-CH₃) | 2.30 - 2.10 |

| ¹³C | Aromatic (C-F) | 165 - 160 (as a doublet due to C-F coupling) |

| ¹³C | Aromatic (C-S) | 140 - 135 |

| ¹³C | Aromatic (C-H, C-CH₃) | 135 - 115 |

| ¹³C | Allyl (=CH-) | 135 - 130 |

| ¹³C | Allyl (=CH₂) | 120 - 115 |

| ¹³C | Allyl (-S-CH₂-) | 40 - 35 |

| ¹³C | Methyl (-CH₃) | 20 - 15 |

| ¹⁹F | Fluoroaromatic (Ar-F) | -110 to -125 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations identify the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). For this compound, the key electronic transitions would involve the π-systems of the benzene ring and the allyl group.

Predicted transitions would likely include:

π → π* transitions: These are typically high-intensity absorptions associated with the aromatic ring and the C=C double bond of the allyl group. The conjugation between the sulfur lone pairs and the aromatic ring could slightly red-shift (to longer wavelengths) these absorptions compared to unsubstituted benzene.

n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron from a sulfur lone pair into an anti-bonding π* orbital of the aromatic ring.

A hypothetical TD-DFT calculation might predict a primary λ_max around 250-270 nm, corresponding to the main aromatic π → π* transition.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating the potential reactivity of this compound and for mapping out the energy profiles of its reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate.

For this molecule, a key reaction amenable to computational study would be the electrophilic addition to the allyl group's double bond . A theoretical study would involve:

Reactant and Product Optimization: The geometries of the starting material (this compound and an electrophile, e.g., H⁺ or Br₂) and the final product (the addition adduct) are computationally optimized to find their lowest energy structures.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products. For an electrophilic addition, this would likely be a three-membered ring-like structure (e.g., a bromonium ion intermediate).

Frequency Calculation: A vibrational frequency calculation on the transition state structure is performed to confirm it is a true saddle point (characterized by having exactly one imaginary frequency).

Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants. This value provides a quantitative prediction of the reaction's feasibility.

Such studies could compare the activation energies for electrophilic attack at the two different carbons of the double bond to predict the regioselectivity of the reaction, guided by Markovnikov's rule and the electronic influences of the thioether group.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Pathways

The reactivity of this compound would likely be centered around two primary reactive sites: the allyl group and the substituted benzene ring. Computational studies on similar molecules, such as allyl aryl thioethers, can provide insights into the potential reaction pathways.

One probable reaction is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, of the allyl group. For allyl aryl thioethers, density functional theory (DFT) studies have elucidated the energy profile for such rearrangements. researchgate.net The reaction would proceed through a cyclic transition state, leading to the formation of a more stable isomer. An Intrinsic Reaction Coordinate (IRC) analysis would be crucial to confirm that the calculated transition state connects the reactant (this compound) and the rearranged product. The IRC path would map the lowest energy route on the potential energy surface, detailing the geometric changes throughout the reaction.

Another significant reaction pathway would be electrophilic aromatic substitution on the benzene ring. The -SCH₂CH=CH₂ group is generally considered an ortho-, para-directing activator, while the fluoro group is an ortho-, para-directing deactivator, and the methyl group is an ortho-, para-directing activator. The interplay of these substituents would determine the regioselectivity of electrophilic attack. IRC calculations for reactions like nitration or halogenation would reveal the step-wise mechanism, including the formation of the sigma complex (arenium ion) intermediate and its subsequent deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

A hypothetical reaction coordinate diagram for a representative electrophilic substitution on this compound is presented below.

Table 1: Hypothetical Energy Profile for Electrophilic Nitration of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + NO₂⁺) | 0.0 |

| 2 | Transition State 1 (Formation of Sigma Complex) | +15.2 |

| 3 | Intermediate (Sigma Complex) | +8.5 |

| 4 | Transition State 2 (Deprotonation) | +10.1 |

| 5 | Products (Nitrated this compound + H⁺) | -5.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electrophilic aromatic substitution.

Solvation Effects using Implicit and Explicit Solvent Models

The chemical behavior of this compound in solution would be significantly influenced by the solvent. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.net For a molecule like this compound, which possesses a polar C-F bond and a polarizable sulfur atom, the choice of solvent would alter its conformational preferences and reactivity. For instance, in a polar solvent like water or dimethyl sulfoxide (B87167), the dipole moment of the solute would be stabilized, potentially affecting the energy barriers of reactions. Studies on fluorinated drug molecules have shown the effectiveness of the SMD model in predicting properties like octanol-water partition coefficients. nih.gov

Explicit Solvent Models: These models involve including a discrete number of solvent molecules around the solute. This approach allows for the specific interactions, such as hydrogen bonding (if applicable) or van der Waals forces, to be modeled directly. For this compound, explicit solvent models would be particularly useful for studying reactions where specific solvent-solute interactions play a critical role in stabilizing transition states or intermediates. While computationally more expensive, explicit models can provide a more accurate picture of the solvation shell's structure and its impact on the solute's properties. researchgate.netresearchgate.nettandfonline.com The use of machine learning in conjunction with explicit solvent models is an emerging area that could provide highly accurate solvation free energies. researchgate.net

The effect of the solvent on reaction energies can be illustrated with a hypothetical example.

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.0 |

| Hexane | 1.9 | 24.2 |

| Dichloromethane | 9.1 | 21.5 |

| Acetonitrile (B52724) | 37.5 | 19.8 |

| Water | 80.1 | 18.3 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the general trend of decreasing activation energy with increasing solvent polarity for a polar reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Frameworks (Theoretical Descriptors)

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov For this compound, QSAR/QSPR models could be developed to predict its potential biological activities or properties like toxicity or reactivity.

Derivation and Interpretation of Molecular Descriptors (e.g., Topological, Electronic)

A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors quantify different aspects of the molecular structure.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Balaban index and connectivity indices. nih.gov

Electronic Descriptors: These are calculated using quantum chemical methods and describe the electronic properties of the molecule. Key electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity.

Dipole Moment: Measures the polarity of the molecule.

Mulliken Charges: Describe the partial charges on each atom.

Table 3: Hypothetical Calculated Molecular Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

| Molecular Weight | 198.27 g/mol | Basic physicochemical property. |

| LogP | 3.8 | Indicates lipophilicity. |

| E_HOMO | -8.5 eV | Reflects electron-donating capability. |

| E_LUMO | -0.9 eV | Reflects electron-accepting capability. |

| Dipole Moment | 2.1 D | Indicates moderate polarity. |

Note: The values in this table are hypothetical and for illustrative purposes.

Predictive Models for Reactivity Trends Based on Structural Features

By developing a QSAR/QSPR model for a series of related substituted allyl sulfanyl (B85325) benzenes, it would be possible to predict the reactivity of this compound. Such models are often built using multiple linear regression (MLR) or machine learning algorithms. tandfonline.comnih.gov

For instance, a model predicting the rate of a specific reaction could take the form of an equation like:

log(k) = c₀ + c₁ * E_HOMO + c₂ * Dipole Moment + c₃ * Steric_Parameter

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules. The signs and magnitudes of these coefficients would indicate which structural features enhance or diminish reactivity. Based on studies of similar compounds, it is plausible that electronic descriptors would play a significant role in predicting the reactivity of the aromatic ring, while steric factors might be more important for reactions involving the allyl group. nih.govnih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within a molecule. For "1-Allylsulfanyl-3-fluoro-6-methylbenzene," this would involve analyzing the signals from its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms to piece together its molecular structure.

Proton (¹H) NMR: Analysis of Allylic and Aromatic Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the allyl group and the aromatic ring. The allylic protons would likely appear as a set of multiplets due to complex spin-spin coupling. The aromatic protons would also exhibit splitting patterns influenced by both the fluorine and methyl substituents, providing key information about their relative positions on the benzene (B151609) ring. However, no specific chemical shift or coupling constant data is currently available.

Carbon (¹³C) NMR: Characterization of Aromatic and Aliphatic Carbon Frameworks

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. Signals would be expected for the methyl carbon, the three distinct carbons of the allyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methyl group and the electron-withdrawing fluorine and allylthio groups. Without experimental data, precise chemical shift assignments are not possible.

Fluorine (¹⁹F) NMR: Assessment of Fluorine Environment and Coupling Patterns

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. colorado.edunih.gov A single resonance would be expected for the fluorine atom in "this compound." The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing methyl and allylthio substituents. Furthermore, this signal would likely show coupling to nearby aromatic protons. No recorded ¹⁹F NMR data for this specific compound has been found.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are instrumental in establishing the complete bonding framework and spatial arrangement of a molecule. sdsu.eduyoutube.comprinceton.edu

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, confirming the connectivity within the allyl group and between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, helping to confirm the substitution pattern on the benzene ring.

The application of these techniques to "this compound" remains theoretical in the absence of acquired experimental data.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

HRMS would be the definitive technique to confirm the elemental formula of "this compound" (C₁₀H₁₁FS). By providing a highly accurate mass measurement of the molecular ion, it would distinguish this formula from other possibilities with the same nominal mass. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the allyl group or cleavage of the C-S bond, further corroborating the proposed structure. At present, no HRMS data for this compound is publicly available.

Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods that provide complementary information for the structural elucidation of this compound.

In Electron Ionization (EI) , the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak is expected to be observed. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfur atom, which is a common fragmentation pattern for sulfides. nih.gov

One probable fragmentation is the loss of the allyl group (•CH₂CH=CH₂) to yield a stable thienyl cation. Another significant fragmentation pathway could be the cleavage of the C-S bond, resulting in the formation of a fluorotoluene radical cation and an allylthio radical, or vice versa. Rearrangements, such as a Claisen-type rearrangement, which have been observed in allyl phenyl sulfides, might also occur in the mass spectrometer's ion source, leading to more complex fragmentation patterns. nih.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion or protonated molecule peak ([M+H]⁺). nih.gov This is particularly useful for confirming the molecular weight of the compound. When a reagent gas such as methane (B114726) or ammonia (B1221849) is used, proton transfer to the analyte molecule occurs. For this compound, the protonated molecular ion would be the base peak in the CI spectrum. The reduced fragmentation in CI helps to corroborate the molecular mass identified in the EI spectrum.

A hypothetical fragmentation pattern for this compound under EI is presented below:

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Possible Origin |

| Molecular Ion | [C₁₀H₁₁FS]⁺˙ | 182 | Intact molecule with one electron removed |

| [M - C₃H₅]⁺ | [C₇H₆FS]⁺ | 141 | Loss of the allyl radical |

| [M - S-allyl]⁺ | [C₇H₇F]⁺ | 110 | Cleavage of the C-S bond |

| [C₃H₅S]⁺ | [CH₂=CHCH₂S]⁺ | 73 | Allylthio cation |

| [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ | 41 | Allyl cation |

This table is illustrative and based on predicted fragmentation patterns for analogous compounds.

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) is an essential technique for detailed structural analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This multi-stage analysis provides unambiguous structural information by establishing connectivity between different parts of a molecule.

For this compound, an MS/MS experiment would typically start with the selection of the molecular ion or the protonated molecule as the precursor ion. Collision-Induced Dissociation (CID) is then used to fragment the precursor ion. By analyzing the fragmentation pattern of the selected ion, the different subunits of the molecule can be identified. For example, fragmentation of the molecular ion would confirm the presence of the allyl group and the fluoro-methylphenyl group by observing the corresponding daughter ions. This technique is particularly valuable for distinguishing between isomers, as they often exhibit different MS/MS fragmentation patterns even if their primary mass spectra are similar.

Vibrational Spectroscopy (IR, Raman) Methodologies

Identification of Characteristic Functional Group Stretches (e.g., C-S, C-F, C=C)

Both IR and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups within this compound.

C-S Stretch: The carbon-sulfur stretching vibration is typically observed in the IR spectrum in the range of 600-800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

C-F Stretch: The carbon-fluorine stretch is a strong absorption in the IR spectrum, usually found in the region of 1000-1400 cm⁻¹. For aromatic fluorine compounds, this band is often intense.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring and the allyl group appear in the 1450-1650 cm⁻¹ region in both IR and Raman spectra. The substitution pattern on the aromatic ring can influence the number and position of these bands. The C=C stretch of the allyl group is expected around 1640 cm⁻¹.

Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and allyl groups are expected in the 2850-3000 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for key functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-S | Stretch | 600 - 800 | IR |

| C-F | Stretch | 1000 - 1400 | IR (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| Alkene C=C | Stretch | ~1640 | IR, Raman |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

This table provides general ranges and expected values based on established spectroscopic data for similar functional groups.

Conformational Information Derived from Vibrational Band Analysis

The analysis of vibrational spectra can also provide insights into the conformational isomers of this compound. The molecule's flexibility, particularly around the C-S bond and the allyl group, can give rise to different stable conformations (conformers). These conformers may have slightly different vibrational frequencies, which can sometimes be resolved in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

While the aforementioned spectroscopic techniques provide valuable structural information, X-ray crystallography offers the most definitive and detailed three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Methodology for Absolute Structure and Stereochemistry

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. This can be achieved by slow evaporation of a solution, cooling of a saturated solution, or sublimation. researchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these diffracted spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

This method provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystal lattice.

Stereochemistry: The absolute configuration of any stereocenters.

Intermolecular interactions: How the molecules pack together in the crystal, revealing information about hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Although no specific crystal structure for this compound is currently available in open literature, the methodology remains the gold standard for unambiguous structural determination of crystalline organic compounds. nih.govmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular forces, which collectively determine the crystal packing. The solid-state structure of this compound would be determined by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, confirming the molecular conformation.

Beyond individual molecular geometry, X-ray diffraction reveals the supramolecular architecture. For a molecule with a fluorinated aromatic ring, an allyl group, and a sulfide (B99878) linkage, a variety of non-covalent interactions are expected to govern the crystal packing. These interactions are critical as they influence physical properties such as melting point, solubility, and stability.

Key intermolecular interactions anticipated in the crystal lattice of this compound include:

π–π Stacking: The electron-rich aromatic ring is likely to engage in π–π stacking interactions with neighboring rings. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group can modulate the electrostatic potential of the ring, potentially favoring offset or slipped-parallel stacking arrangements to minimize repulsion and maximize attraction.

C—H···F and C—H···S Hydrogen Bonds: The fluorine atom and the sulfur atom, being electronegative, can act as weak hydrogen bond acceptors. Interactions with hydrogen atoms from nearby methyl or allyl groups or even the aromatic ring can lead to the formation of a complex three-dimensional network. researchgate.net

Sulfur-Involved Interactions: Intermolecular contacts involving the sulfur atom, such as S···O or S···S interactions, are also possible, particularly if any residual solvents or atmospheric components are incorporated into the crystal. acs.orgacs.org

The analysis of the crystal structure of related sulfonamides has shown that strong intermolecular hydrogen bonds and π–π interactions are often the primary forces driving the crystal packing. nih.gov A summary of typical crystallographic data that would be obtained for a related aromatic sulfur compound is presented in Table 1.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (Å3) | 900.1 |

| Z | 4 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from reaction byproducts or starting materials and for determining its purity.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

A typical GC-MS analysis would involve:

Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph.

Separation: A capillary column, often with a non-polar or mid-polar stationary phase (e.g., VF-5ms), would be used. nih.gov A temperature program, starting at a lower temperature and gradually increasing, would ensure the efficient separation of volatile components.

Detection (MS): Electron Impact (EI) ionization is commonly used. The resulting mass spectrum provides two key pieces of information: the molecular ion peak (M⁺), which confirms the molecular weight of the compound, and the fragmentation pattern, which acts as a "fingerprint" for structural confirmation.

For allyl aryl sulfides, characteristic fragmentation patterns include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and rearrangements. nih.govmiamioh.edu The fragmentation pattern for this compound would be expected to show fragments corresponding to the loss of the allyl group (C₃H₅) and potentially fragments related to the substituted fluorotoluene moiety. The analysis of various organosulfur compounds in environmental samples has demonstrated the robustness of GC-MS for their identification at low concentrations. nih.gov

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion (M⁺) | m/z = 184 (for C₁₀H₁₁FS) |

| Major Expected Fragments | [M - C₃H₅]⁺, [C₇H₆F]⁺, [C₃H₅S]⁺ |

High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for less volatile impurities or for highly accurate quantitative analysis. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC method would be most appropriate.

Stationary Phase: A C18 column is a common choice for separating aromatic compounds, offering good retention and resolution. helixchrom.com

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used. nih.govwur.nl The gradient would be optimized to ensure sharp peaks and good separation from any impurities.

Detection: A Diode Array Detector (DAD) or a UV detector would monitor the column effluent at a wavelength where the aromatic ring absorbs strongly (typically around 254 nm). This allows for the quantification of the main peak and any impurities. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govchromatographyonline.com

Method validation would be performed to establish linearity, limit of detection (LOD), and limit of quantitation (LOQ). Studies on other aromatic sulfur compounds have shown that HPLC methods can achieve low limits of detection, often in the µg/L range. nih.gov This ensures that even trace-level impurities can be accurately quantified, which is crucial for defining the purity profile of the compound.

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Linearity (r²) | > 0.999 |

| LOD | ~0.05 µg/L |

| LOQ | ~0.16 µg/L |

Reactivity and Transformation Chemistry of 1 Allylsulfanyl 3 Fluoro 6 Methylbenzene

Reactions Involving the Allyl Thioether Moiety

The allyl thioether group is a hub of chemical activity, susceptible to a range of reactions including oxidation at the sulfur atom, pericyclic rearrangements, cleavage of the carbon-sulfur bonds, and additions to the carbon-carbon double bond.

The sulfur atom in 1-allylsulfanyl-3-fluoro-6-methylbenzene can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state can often be controlled by the choice of oxidant and the reaction conditions. acsgcipr.org

To Sulfoxides : Mild oxidizing agents are typically employed for the selective oxidation of the thioether to the sulfoxide. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like titanium silicalite-1 (TS-1), can achieve this transformation with high selectivity. rsc.org Other methods include the use of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or light-induced oxidation using oxygen as the oxidant. organic-chemistry.org Careful control of stoichiometry is crucial to minimize over-oxidation to the sulfone. acsgcipr.org

To Sulfones : Stronger oxidizing agents or more forcing conditions are required to convert the thioether or the intermediate sulfoxide into the sulfone. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), an excess of m-CPBA, or hydrogen peroxide in the presence of catalysts like lithium niobate molybdate (B1676688) (LiNbMoO₆). organic-chemistry.org The chemoselectivity between sulfoxide and sulfone can sometimes be switched by adjusting the reaction temperature and the amount of oxidant used. acs.org For allylic sulfides, certain catalytic systems with H₂O₂ have been shown to selectively oxidize the sulfur atom without affecting the double bond. organic-chemistry.org

Below is a table summarizing typical reagents for the oxidation of thioethers.

| Desired Product | Typical Oxidizing Agents | Key Considerations |

| Sulfoxide | Hydrogen peroxide (H₂O₂), m-CPBA (1 equiv.), Sodium periodate (B1199274) (NaIO₄), Light/O₂ with catalyst | Requires careful control of stoichiometry and temperature to prevent over-oxidation. acsgcipr.org |

| Sulfone | Excess m-CPBA, Potassium permanganate (KMnO₄), Oxone®, H₂O₂ with catalysts (e.g., LiNbMoO₆) | Generally requires stronger oxidants or harsher conditions than sulfoxide formation. organic-chemistry.org The sulfone is typically more stable. |

This table presents generalized information on thioether oxidation and does not represent specific experimental data for this compound.

The allyl aryl thioether structure of this compound makes it a prime candidate for the thia-Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift. acs.org This reaction typically occurs upon heating and involves the migration of the allyl group from the sulfur atom to an ortho position on the aromatic ring. organic-chemistry.org

In this specific case, the allyl group would migrate to the C2 position of the benzene (B151609) ring, which is ortho to the sulfur atom. The initial rearrangement product is a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol (B47542) derivative, in this case, a thiophenol. acs.orgorganic-chemistry.org The presence of the methyl group at C6 and the fluorine at C3 could influence the reaction rate and the stability of the intermediate, although the fundamental mechanism remains the same. The reaction proceeds through a concerted, cyclic transition state. acs.orglibretexts.org If both ortho positions were blocked, a subsequent Cope rearrangement to the para position might occur. organic-chemistry.org

The thermal rearrangement of allyl aryl sulfoxides, which can be formed from the oxidation of the parent thioether, also undergoes a thio-Claisen type of rearrangement, often leading to cyclized products. rsc.org

The allyl-sulfur bond in this compound can be cleaved through various methods.

Reductive Cleavage : This can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents that have a high affinity for sulfur.

Oxidative Cleavage : This is less common but can occur under strong oxidizing conditions that may also affect other parts of the molecule.

Metal-Mediated Cleavage : Transition metal complexes, such as those of rhodium, can promote the cleavage of the allyl-sulfur bond. acs.org This process is of interest in organometallic chemistry and can be a key step in certain catalytic cycles. The cleavage of carbon-sulfur bonds is a significant area of research for the synthesis and modification of organic molecules. rsc.orgrsc.org In biological systems, radical-based mechanisms are known to cleave C-S bonds in enzymes like isethionate sulfite-lyase. nih.gov

The carbon-carbon double bond in the allyl group is susceptible to various addition reactions, similar to other alkenes.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed readily, yielding the corresponding dihalo-propyl thioether.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen adding to the terminal carbon of the double bond.

Hydration : In the presence of an acid catalyst and water, the double bond can be hydrated to form an alcohol.

Thiol-ene Reactions : In the presence of a radical initiator or under photochemical conditions, a thiol can add across the double bond in a radical addition process. acs.org This is a powerful method for C-S bond formation.

It is important to note that in some of these reactions, particularly those involving electrophilic reagents, the sulfur atom could potentially compete with the double bond as the site of initial attack.

Reactivity at the Fluorinated Aromatic Ring

The aromatic ring of this compound is substituted with three groups that influence its reactivity, particularly in electrophilic aromatic substitution (EAS).

The regiochemical outcome of EAS reactions on this molecule is determined by the directing effects of the three substituents:

-S-allyl (Allylsulfanyl) group : The sulfur atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, making it an ortho, para-director and an activating group.

-CH₃ (Methyl) group : The methyl group is an alkyl group, which is also an ortho, para-director and an activating group due to hyperconjugation and weak inductive effects.

-F (Fluoro) group : Fluorine is a halogen, which is an ortho, para-director due to its lone pairs, but it is also a deactivating group because of its strong electron-withdrawing inductive effect. libretexts.orglibretexts.org

The positions on the ring available for substitution are C2, C4, and C5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -S-allyl | C1 | ortho, para | Activating |

| -F | C3 | ortho, para | Deactivating |

| -CH₃ | C6 | ortho, para | Activating |

This table outlines the general directing effects of the substituents.

Considering these effects in concert:

Position C2 : ortho to the strongly activating -S-allyl group and ortho to the activating -CH₃ group. This position is highly activated.

Position C4 : para to the -S-allyl group and ortho to the -F group. This position is also activated, but the deactivating inductive effect of the adjacent fluorine might temper its reactivity compared to C2.

Position C5 : meta to the -S-allyl and -CH₃ groups, but ortho to the -F group. The meta relationship to the activating groups makes this position less favorable for substitution.

Therefore, electrophilic attack is most likely to occur at the C2 position, driven by the powerful combined directing effects of the thioether and methyl groups. The C4 position is a secondary possibility. Steric hindrance from the adjacent methyl group at C6 could slightly reduce the reactivity at C2 for very bulky electrophiles.

Limitations : While the ring is activated towards EAS, certain electrophilic reagents can react with the thioether moiety instead. For example, strong acids used in nitration or sulfonation could protonate the sulfur atom, deactivating the ring. masterorganicchemistry.com Similarly, some Lewis acids used in Friedel-Crafts reactions could coordinate with the sulfur, inhibiting the desired aromatic substitution. Reactions involving strong oxidants are also likely to target the sulfur atom or the allyl group rather than the aromatic ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential and Activation Requirements

The potential for this compound to undergo nucleophilic aromatic substitution (SNAr) primarily revolves around the displacement of the fluorine atom, which is the most electronegative substituent and a good leaving group in SNAr reactions. The feasibility and rate of such a reaction are critically dependent on the electronic activation of the aromatic ring.

SNAr reactions proceed via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group. These EWGs delocalize the negative charge through resonance or inductive effects, thereby lowering the activation energy of the reaction.

In the case of this compound, the fluorine atom is the leaving group. The substituents influencing the reaction are the allylsulfanyl group at the meta position and the methyl group at the para position relative to the fluorine.

Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. Electron-donating groups generally deactivate the ring towards nucleophilic attack by increasing the electron density, which destabilizes the negatively charged Meisenheimer complex. The para-position of the methyl group to the fluorine atom would therefore be expected to decrease the rate of SNAr.

Given that the activating methyl group is para to the fluorine and the allylsulfanyl group's effect is not strongly electron-withdrawing, this compound is not considered a highly activated substrate for SNAr. Significant activation would likely require harsh reaction conditions, such as high temperatures, high pressures, and the use of very strong nucleophiles. To enhance the SNAr reactivity, the introduction of a strong electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, ortho or para to the fluorine atom would be necessary.

Metalation and Directed Functionalization of the Aromatic Core

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgpitt.edu This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

In this compound, the allylsulfanyl group can potentially act as a directing metalation group. The sulfur atom, being a Lewis base, can coordinate with the lithium atom of the organolithium reagent, directing the deprotonation to an adjacent ortho position. wikipedia.org

The possible sites for metalation on the aromatic ring are C2 and C4.

Metalation at C2: This position is ortho to the allylsulfanyl group and meta to the methyl group.

Metalation at C4: This position is ortho to the allylsulfanyl group and ortho to the fluorine atom.

The regioselectivity of the metalation will be influenced by a combination of factors:

Directing Ability: The allylsulfanyl group is expected to be a more effective directing group than the methyl or fluoro groups. Thioether groups are known to be effective DMGs. wikipedia.orgpitt.edu

Acidity of Protons: The acidity of the aromatic protons is influenced by the inductive effects of the substituents. The electron-withdrawing fluorine atom at C3 will increase the acidity of the adjacent protons at C2 and C4, making them more susceptible to deprotonation.

Steric Hindrance: The methyl group at C6 might sterically hinder the approach of the bulky organolithium base to the C2 position to some extent.

Considering these factors, metalation is most likely to occur at the C4 position, which is ortho to the directing allylsulfanyl group and activated by the adjacent electron-withdrawing fluorine atom. Deprotonation at C2 is also possible but might be less favored.

Once the aryllithium intermediate is formed, it can be reacted with a variety of electrophiles to introduce new functional groups.

Table 1: Potential Functionalization of this compound via Directed ortho-Metalation

| Electrophile | Reagent Example | Product (after quenching) |

| Carbon dioxide | CO₂ | 4-Allylsulfanyl-2-fluoro-5-methylbenzoic acid |

| Aldehydes/Ketones | RCHO / RCOR' | 4-Allylsulfanyl-2-fluoro-5-methylphenyl(hydroxy)methyl derivative |

| Alkyl halides | RX | 4-Allylsulfanyl-2-fluoro-5-methyl-1-alkylbenzene |

| Silyl halides | R₃SiCl | 4-Allylsulfanyl-2-fluoro-5-methyl-1-trialkylsilylbenzene |

| Disulfides | RSSR | 4-Allylsulfanyl-2-fluoro-5-methyl-1-thioalkylbenzene |

This directed functionalization provides a versatile route to a range of novel derivatives of this compound that would be difficult to access through other synthetic methods.

Reactions at the Aromatic Methyl Group

The methyl group attached to the benzene ring in this compound is a site for various functionalization reactions, primarily involving the benzylic protons.

Side-Chain Functionalization (e.g., Halogenation, Oxidation to Carboxyl Derivatives)

Side-Chain Halogenation:

The benzylic hydrogens of the methyl group can be substituted with halogens (Cl, Br) via free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator, such as N-bromosuccinimide (NBS) for bromination. libretexts.org The reaction proceeds through a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.

For this compound, the reaction with NBS in the presence of a radical initiator would be expected to yield 1-(bromomethyl)-3-fluoro-6-(allylsulfanyl)benzene. Further reaction could lead to di- and tri-halogenated products. libretexts.org It is important to avoid conditions that favor electrophilic aromatic substitution on the ring, such as the use of a Lewis acid catalyst. libretexts.org

Oxidation to Carboxylic Derivatives:

The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). semanticscholar.org This reaction typically requires heating and results in the formation of 2-allylsulfanyl-4-fluorobenzoic acid. The other substituents on the ring, the fluoro and allylsulfanyl groups, are generally stable under these conditions, although strong oxidation could potentially affect the allyl double bond or the sulfur atom. Milder oxidation conditions can sometimes be employed to yield the corresponding aldehyde, though this can be challenging to achieve selectively. semanticscholar.org

Table 2: Side-Chain Functionalization Reactions of the Methyl Group

| Reaction | Reagents and Conditions | Major Product |

| Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat | 1-(Bromomethyl)-3-fluoro-6-(allylsulfanyl)benzene |

| Oxidation | 1. KMnO₄, H₂O, heat2. H₃O⁺ | 2-Allylsulfanyl-4-fluorobenzoic acid |

Condensation Reactions Involving Benzylic Protons

The benzylic protons of the methyl group in this compound are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones.

For example, deprotonation with a strong base like sodium amide (NaNH₂) or an organolithium reagent, followed by reaction with an aldehyde (e.g., benzaldehyde), would lead to the formation of a β-hydroxyalkyl derivative. Subsequent dehydration of this alcohol would yield a styrenic compound. These types of reactions, often variants of the aldol (B89426) condensation, expand the synthetic utility of the methyl group. semanticscholar.org The success of such reactions would depend on the choice of a base that selectively deprotonates the methyl group without promoting other side reactions, such as attack at the sulfur atom or the aromatic ring.

Regioselectivity, Stereoselectivity, and Chemo-selectivity in Reactions

The outcome of chemical reactions involving this compound is governed by the interplay of electronic and steric effects of the three substituents on the aromatic ring and the reactivity of the allylsulfanyl side chain.

Influence of Electronic and Steric Factors on Reaction Outcome

Electronic Effects:

The electronic nature of the substituents dictates the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

-CH₃ (Methyl): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It is an activating group and directs electrophiles to the ortho and para positions.

In electrophilic aromatic substitution, the directing effects of the substituents would need to be considered. The methyl group is activating, while the fluoro group is deactivating. The allylsulfanyl group is likely to be a weak activator or deactivator. The positions ortho and para to the activating methyl group (C2 and C4) and the ortho and para positions to the allylsulfanyl group (C2 and C4) are electronically favored. The fluoro group directs to its ortho and para positions (C2 and C4). Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions.

Steric Effects:

Steric hindrance plays a crucial role in determining the regioselectivity, especially when multiple positions are electronically activated. The methyl group and the allylsulfanyl group are bulkier than the fluorine atom.

In electrophilic aromatic substitution, attack at the C2 position, which is flanked by the methyl and allylsulfanyl groups, would be sterically hindered. Therefore, electrophilic substitution would be expected to occur preferentially at the C4 position, which is less sterically encumbered.

In directed ortho-metalation, the coordination of the organolithium reagent to the sulfur atom would direct metalation to the C2 or C4 position. Steric hindrance from the methyl group might disfavor metalation at C2, making C4 the more likely site of deprotonation.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, there are several reactive sites: the aromatic ring, the methyl group, and the allyl group of the sulfanyl (B85325) substituent.

Aromatic Ring vs. Side Chains: Electrophilic attack can occur on the electron-rich aromatic ring or the double bond of the allyl group. The outcome will depend on the specific electrophile and reaction conditions. For example, bromination with Br₂ and a Lewis acid will likely occur on the aromatic ring, while reaction with Br₂ under free-radical conditions (UV light) could lead to addition across the allyl double bond or substitution on the methyl group.

Methyl Group vs. Allyl Group: Reactions involving radicals can potentially occur at the benzylic position of the methyl group or at the allylic position of the allyl group. The relative stability of the resulting radicals will determine the major product.

By carefully choosing reagents and reaction conditions, it is possible to selectively target a specific functional group for transformation.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time due to a lack of specific published research on this molecule.